DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Description
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride (CAS RN: 284664-87-5) is a deuterated derivative of lysine, an essential α-amino acid involved in protein biosynthesis and metabolic regulation. The compound features eight deuterium atoms replacing hydrogens at the 3rd, 4th, 5th, and 6th carbon positions of the lysine side chain (denoted as "d8"), with two hydrochloric acid molecules forming a dihydrochloride salt (Figure 1). Its molecular formula is C₆H₁₄D₈N₂O₂·2HCl, and it has a molecular weight of 227.15 g/mol .
Deuterated lysine derivatives like this are critical in isotope-labeling studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium incorporation enhances signal resolution and reduces background noise . Additionally, they are used to investigate enzyme kinetics, metabolic pathways, and protein turnover rates via deuterium kinetic isotope effects (KIEs) .
Properties
IUPAC Name |
2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-VHGLFXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583942 | |
| Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284664-87-5 | |
| Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Racemization and Synthesis of DL-Lysine
A well-documented method for preparing DL-lysine involves racemization of L-lysine hydrochloride under catalytic conditions:
- Procedure : Dissolve L-lysine hydrochloride in glacial acetic acid.
- Add salicylaldehyde or benzaldehyde as a catalyst (approximately 15–45% mass ratio relative to lysine salt).
- Heat the mixture at 80–100°C for 1–3 hours to induce racemization.
- Remove solvent, wash the residue with ethanol, and recrystallize to obtain DL-lysine salt.
This method yields DL-lysine with high efficiency and is adaptable for isotopically labeled lysine precursors.
Conversion to Dihydrochloride Salt
Salt Formation and Purification
The dihydrochloride salt form is prepared by acidification and purification steps:
- Dissolve the DL-lysine or labeled lysine in distilled water.
- Add hydrochloric acid to adjust pH and form the dihydrochloride salt.
- Purify by cation-exchange chromatography to remove impurities and excess salts.
- Concentrate, decolorize, and crystallize the product to obtain pure DL-lysine dihydrochloride.
Industrial-Scale Preparation of D-Lysine Hydrochloride as a Reference
A patented industrial method for D-lysine hydrochloride preparation (which can be adapted for DL forms) includes:
- Fractionation by selective crystallization using L-(-)-camphorsulfonic acid to separate enantiomers.
- Desalting via dissolution and removal of camphorsulfonic acid.
- Refining by pH adjustment, decolorization, and crystallization to obtain high-purity D-lysine hydrochloride with enantiomeric excess up to 99.7%.
This process is scalable and yields high-quality amino acid salts suitable for further isotopic labeling.
Data Table Summarizing Key Preparation Parameters
Research Findings and Analytical Characterization
- Yield and Purity : The racemization and purification methods yield DL-lysine salts with high purity, suitable for isotopic labeling and further chemical modification.
- Spectroscopic Analysis : Characterization by NMR (including 1H and 13C) and IR spectroscopy confirms the structural integrity and isotopic incorporation in lysine derivatives.
- Industrial Viability : The described methods, especially those involving camphorsulfonic acid fractionation, are suitable for large-scale production with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can lead to the formation of oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .
Scientific Research Applications
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used in metabolic studies to trace the incorporation of lysine into proteins and other biomolecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of lysine in the body.
Mechanism of Action
The mechanism of action of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride involves its incorporation into proteins and other biomolecules in place of regular lysine. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques. This allows researchers to study the metabolism, distribution, and function of lysine in biological systems. The molecular targets and pathways involved include protein synthesis, enzyme activity, and metabolic pathways .
Comparison with Similar Compounds
The following section compares DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride with structurally or functionally related lysine derivatives, focusing on deuteration patterns, applications, and research findings.
Deuterated Lysine Derivatives
Key Observations :
- Deuteration Degree : The d8 variant provides extensive side-chain deuteration, ideal for tracking lysine residues in complex protein systems. In contrast, the d4 variant (DL-Lysine-4,4,5,5-d4) is less deuterated, limiting its utility in detailed mechanistic studies .
- Isotope Effects: Kinetic studies on lysine 5,6-aminomutase revealed a KIE of 10.4 for d8-lysine, compared to 8.5 for d4-lysine, indicating greater sensitivity to deuteration extent in enzyme-catalyzed hydrogen transfers .
- Cost : Higher deuteration (e.g., d8, d9) correlates with elevated pricing due to synthetic complexity .
Non-Deuterated Lysine Derivatives
Key Comparisons :
- Functional Groups : Unlike deuterated lysine, derivatives like 5-hydroxylysine (hydroxyl group) and lysine amide (amide bond) are modified for specific biochemical interactions, such as collagen stabilization or enzyme inhibition .
- Synthetic Utility : Methyl lysinate dihydrochloride serves as a precursor for solid-phase peptide synthesis, whereas deuterated lysines are rarely used in synthesis due to cost .
Research Findings
- Enzyme Mechanisms: DL-Lysine-d8 dihydrochloride was pivotal in elucidating the multistep hydrogen-transfer mechanism of lysine 5,6-aminomutase, demonstrating that KIEs are position-dependent .
- Metabolic Tracing : In diabetic models, d8-lysine helped quantify advanced glycation end-products (AGEs) like Nϵ-carboxymethyl-lysine (CML), revealing accelerated protein oxidation in hyperglycemia .
- NMR Advantages : The d8 label’s symmetry reduces signal splitting in ²H-NMR, enabling clearer analysis of lysine dynamics in membrane proteins .
Biological Activity
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a deuterated form of the essential amino acid lysine. The incorporation of deuterium atoms into its structure allows for unique applications in biological research, particularly in metabolic studies and protein quantification. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and practical applications in research.
Molecular Characteristics:
- Molecular Formula: C₆H₈D₈Cl₂N₂O₂
- Molecular Weight: 227.16 g/mol
- Melting Point: 200-206°C
- Boiling Point: 369.8°C at 760 mmHg
Table 1: Physical Properties of DL-Lysine-d8 Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈D₈Cl₂N₂O₂ |
| Molecular Weight | 227.16 g/mol |
| Melting Point | 200-206°C |
| Boiling Point | 369.8°C |
| Flash Point | 177.4°C |
DL-Lysine-d8 dihydrochloride functions primarily through its incorporation into proteins during synthesis. This incorporation alters the mass of the resulting proteins, enabling differentiation and quantification through mass spectrometry techniques.
Key Mechanisms:
- Stable Isotope Labeling: The deuterium-labeled lysine is used in Stable Isotope Labeling with Amino acids in Cell culture (SILAC). It allows researchers to track protein dynamics and interactions in various biological contexts.
- Protein Synthesis Pathway: As an essential amino acid, lysine plays a critical role in protein synthesis. The presence of deuterium modifies the metabolic pathways without significantly altering the biochemical function of lysine.
Biological Activity
Research indicates that DL-Lysine-d8 dihydrochloride has implications in various biological processes:
- Cell Signaling: It influences signaling pathways that regulate cellular metabolism and gene expression.
- Metabolic Tracing: Its use as a tracer helps elucidate metabolic pathways and enzyme kinetics in various studies.
- Protein Quantification: The unique mass shift allows for precise quantification of proteins under different experimental conditions.
Applications in Research
DL-Lysine-d8 dihydrochloride is widely utilized in several research domains:
- Proteomics: It serves as an internal standard for quantifying protein expression levels.
- Metabolomics: Used to trace metabolic pathways and study the effects of different conditions on cellular metabolism.
- Pharmacokinetics: Investigated for its potential impact on drug metabolism and pharmacokinetic profiles due to deuteration.
Case Studies
Several studies have demonstrated the utility of DL-Lysine-d8 dihydrochloride in biological research:
- Study on Protein Dynamics: A study by Russak et al. (2019) highlighted how deuterium substitution affects the pharmacokinetics of pharmaceutical compounds, showcasing the compound's role in drug development .
- SILAC Applications: Research utilizing SILAC has shown that incorporating DL-Lysine-d8 into cell cultures can provide insights into protein turnover rates and interactions within complex biological systems .
Q & A
Basic Research Questions
Q. How can researchers confirm the deuteration pattern and isotopic purity of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze -NMR spectra to confirm the absence of protons at positions 3,4,5,6 and validate deuterium substitution. Residual protons in deuterated positions appear as low-intensity signals .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., LC-QTOF) to verify the molecular ion peak at m/z 227.15 (accounting for eight deuterium atoms) and isotopic purity (≥98 atom% D) .
- Elemental Analysis : Quantify chlorine content (via titration) to confirm dihydrochloride stoichiometry .
Q. What are the recommended handling and storage protocols for DL-Lysine-d8 dihydrochloride to ensure stability?
- Storage : Store at –20°C in a desiccator to prevent hygroscopic degradation. Avoid freeze-thaw cycles to maintain isotopic integrity .
- Handling : Use anhydrous solvents (e.g., deuterated water or methanol) for dissolution to minimize proton exchange. Conduct experiments in inert atmospheres (e.g., nitrogen glovebox) for sensitive applications .
Q. How does DL-Lysine-d8 dihydrochloride differ from its non-deuterated and partially deuterated analogs (e.g., Lysine-4,4,5,5-d4)?
- Structural Distinction : Full deuteration at positions 3–6 eliminates metabolic scrambling in downstream applications (e.g., tracing lysine-derived post-translational modifications). Partial deuteration (e.g., d4) may lead to ambiguous labeling in complex pathways .
- Applications : DL-Lysine-d8 is preferred for high-resolution metabolic flux analysis, while d4 variants are suitable for simpler isotopic tracing .
Advanced Research Questions
Q. How can DL-Lysine-d8 dihydrochloride be integrated into SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics?
- Experimental Design :
- Media Preparation : Replace natural lysine with DL-Lysine-d8 (2.5–5 mM) in SILAC-grade RPMI-1640, supplemented with dialyzed FBS and deuterium-compatible antibiotics .
- Validation : Confirm complete incorporation via MS after ≥5 cell doublings. Monitor isotopic interference in peptide quantification using software (e.g., MaxQuant) .
Q. How can researchers address contradictory data in metabolic tracing studies using DL-Lysine-d8 dihydrochloride?
- Case Study : Discrepancies in lysine methylation or acetylation rates may arise from:
- Isotope Effects : Deuterium substitution alters enzyme kinetics (e.g., lysine acetyltransferases). Compare results with -labeled analogs to isolate isotope-specific effects .
- Pathway Cross-talk : Validate tracer specificity using knockout models (e.g., lysine racemase-null cells) to rule out interconversion between D- and L-lysine isoforms .
Q. What advanced techniques leverage DL-Lysine-d8 dihydrochloride to study epigenetic regulation?
- Chromatin Dynamics : Incorporate DL-Lysine-d8 into histone proteins to track methylation (e.g., H3K4me) via MS. Deuterated lysine avoids overlap with natural isotopic clusters, improving quantification accuracy .
- Enzyme Inhibition Studies : Use DL-Lysine-d8 to investigate binding kinetics of lysine demethylase inhibitors (e.g., LSD1 inhibitors). Deuterium substitution may enhance binding affinity or alter catalytic efficiency .
Q. How can DL-Lysine-d8 dihydrochloride be quantified in complex biological matrices (e.g., plasma or tissue lysates)?
- Sample Preparation : Deproteinize using cold acetone, followed by solid-phase extraction (C18 columns) to isolate lysine derivatives .
- Analytical Method : Employ LC-MS/MS with multiple reaction monitoring (MRM). Use m/z transitions specific to deuterated lysine (e.g., 227.15 → 84.1) and a stable isotope internal standard (e.g., -lysine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
